molecular formula C16H16ClN3O B8611351 2-Chloro-4-(1,4,5,7-tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenol CAS No. 647845-64-5

2-Chloro-4-(1,4,5,7-tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenol

Cat. No. B8611351
CAS RN: 647845-64-5
M. Wt: 301.77 g/mol
InChI Key: BYINBZDXZIKWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(1,4,5,7-tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenol is a useful research compound. Its molecular formula is C16H16ClN3O and its molecular weight is 301.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(1,4,5,7-tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(1,4,5,7-tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

647845-64-5

Product Name

2-Chloro-4-(1,4,5,7-tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenol

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

2-chloro-4-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)phenol

InChI

InChI=1S/C16H16ClN3O/c1-8-15-10(3)20(11(4)16(15)9(2)19-18-8)12-5-6-14(21)13(17)7-12/h5-7,21H,1-4H3

InChI Key

BYINBZDXZIKWSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN=C(C2=C(N1C3=CC(=C(C=C3)O)Cl)C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-[4-acetyl-1-(3-chloro-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone (340 mg, 1.0 mmol) was added hydrazine (50 μL). After stirring at rt for 1 h, the reaction mixture was poured into ice water (25 mL). The resulting precipitate was filtered, washed with diethyl ether (20 mL), and then dried under vacuum to afford 2-chloro-4-(1,4,5,7-tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenol as a pale yellow solid: 1H NMR (CD3OD, 500 MHz) δ 7.34 (br s, 1H), 7.08 (m, 2H), 2.83 (s, 6H), 2.52 (s, 6); MS (ESI) 302 (M+H)+.
Name
1-[4-acetyl-1-(3-chloro-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
25 mL
Type
reactant
Reaction Step Two

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